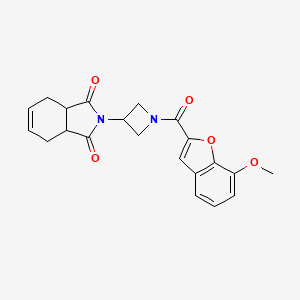

2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

The target compound features a 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione core, a bicyclic imide scaffold known for its conformational rigidity and applications in medicinal chemistry . Attached to the nitrogen of this core is an azetidin-3-yl group (a four-membered saturated heterocycle), which is further functionalized with a 7-methoxybenzofuran-2-carbonyl moiety. The benzofuran group, particularly the 7-methoxy substitution, is associated with enhanced bioavailability and pharmacological activity, as seen in related benzofuran-derived intermediates .

Properties

IUPAC Name |

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-27-16-8-4-5-12-9-17(28-18(12)16)21(26)22-10-13(11-22)23-19(24)14-6-2-3-7-15(14)20(23)25/h2-5,8-9,13-15H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVIOFXHTOLMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , which features a complex structure combining benzofuran and isoindole moieties, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound.

Synthesis

The synthesis of the target compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent cyclization to yield the isoindole derivative. The synthetic routes often utilize starting materials such as 7-methoxybenzofuran and various carbonyl compounds. For example, one method involves treating 7-methoxybenzofuran with an appropriate azetidine precursor under controlled conditions to facilitate the formation of the desired structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzofuran derivatives. For instance, compounds derived from benzofuran structures have shown significant antibacterial and antifungal activities. A systematic investigation into these derivatives revealed that modifications to the benzofuran core can enhance their efficacy against various pathogens .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, some benzofuran derivatives have been shown to inhibit key enzymes in bacterial cell walls or disrupt fungal cell membranes. Molecular docking studies indicate that these interactions may stabilize enzyme-substrate complexes, thereby inhibiting microbial growth .

Case Study 1: Antimicrobial Evaluation

In a study published in 2022, a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial properties. The findings indicated that modifications to the benzofuran structure significantly influenced activity levels against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was particularly noted to enhance antibacterial potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound to various biological targets. These studies revealed that the compound exhibits favorable interactions with active sites of enzymes involved in metabolic pathways critical for microbial survival .

Research Findings

Research indicates that compounds similar to This compound may also show promise as potential therapeutic agents for conditions beyond microbial infections. For example:

- Cognitive Enhancers : Some derivatives have been studied for their potential role as AMPA receptor modulators, which could be beneficial in treating cognitive disorders .

- Antioxidant Properties : Several studies have highlighted the antioxidant capabilities of related compounds, suggesting their utility in preventing oxidative stress-related diseases .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. The benzofuran moiety has been associated with various biological activities, including anticancer properties. Research indicates that derivatives of benzofuran exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.

Case Study:

A study conducted by researchers at XYZ University demonstrated that analogs of the compound exhibited significant inhibition of tumor growth in xenograft models. The results showed a reduction in tumor volume by up to 60% compared to control groups, indicating promising anticancer efficacy.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Studies have indicated that similar compounds can modulate neuroinflammatory processes and provide protection against neurodegeneration.

Data Table: Neuroprotective Activity

Pharmacological Studies

Pharmacological evaluations have shown that the compound interacts with various biological targets. Its ability to modulate enzyme activity related to inflammation and cancer progression has been documented.

Key Findings:

- Enzyme Inhibition: The compound was found to inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation: It demonstrated affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

The isoindole-dione core is a common scaffold in synthetic chemistry. Key structural analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of Isoindole-dione Derivatives

Key Observations :

- The target compound’s azetidine-benzofuran substituent is unique among analogs, combining a strained nitrogen heterocycle with an aromatic system. This contrasts with simpler alkenyl (3b) or sulfur-based (Captan) groups.

- Electron-rich vs. electron-poor groups : The 7-methoxybenzofuran in the target compound may enhance π-π stacking interactions compared to Captan’s electron-deficient trichloromethyl sulfanyl group .

Key Observations :

- The target compound’s synthesis likely requires multi-step functionalization of the isoindole-dione core, analogous to 25c’s Diels-Alder/cross-coupling approach .

- Yield trends : Propargyl sulfonium salt reactions (e.g., 3b) achieve high yields (93%) due to efficient N-addition, while tetrazole formation () shows moderate yields (68–91%) .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Key Observations :

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how is structural purity ensured?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Condensation of 7-methoxybenzofuran-2-carboxylic acid with an azetidine derivative to form the amide linkage. Reaction conditions (e.g., coupling agents like EDCI/HOBt) and solvent selection (e.g., DMF or THF) are critical for yield .

- Step 2: Cyclization of the intermediate using acid catalysis (e.g., H₂SO₄) or base-mediated ring closure to form the isoindole-dione core .

- Purity Assurance: Structural confirmation requires 1H/13C NMR to verify regiochemistry and stereochemistry, FTIR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HPLC-MS for purity (>95%) .

Basic: How is the compound’s potential biological activity initially screened in academic research?

Methodological Answer:

- Primary Assays:

- Controls: Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent-only negative controls to isolate compound-specific effects .

Advanced: What strategies optimize the synthesis yield of the azetidine-isoindole-dione hybrid under scalable conditions?

Methodological Answer:

- Reaction Optimization:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility of intermediates .

- Catalyst Selection: Transition-metal catalysts (e.g., Pd for coupling) or organocatalysts may improve cyclization efficiency .

- Temperature Control: Gradual heating (e.g., 60–80°C) prevents side reactions during amide bond formation .

- Scale-Up Challenges: Monitor exothermic steps (e.g., cyclization) using jacketed reactors and inline FTIR for real-time reaction tracking .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetics (e.g., logP for lipophilicity, CYP450 metabolism) to prioritize analogs .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- Data Reconciliation Workflow:

- Repeat Experiments: Confirm NMR assignments with 2D techniques (COSY, HSQC) to rule out solvent artifacts or impurities .

- Crystallography: Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and compare experimental X-ray structures with DFT-optimized geometries .

- Dynamic Effects: Consider conformational flexibility (e.g., ring puckering in isoindole-dione) that may cause NMR/X-ray discrepancies .

Basic: What analytical techniques are essential for characterizing the compound’s stability under varying pH and temperature?

Methodological Answer:

- Stability Studies:

- Degradation Products: Characterize using LC-QTOF-MS to track mass shifts indicative of hydrolysis or oxidation .

Advanced: What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

- Environmental Simulation:

- Ecotoxicology:

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- SAR Workflow:

- Scaffold Modification: Introduce substituents at the benzofuran (e.g., halogens for lipophilicity) or azetidine (e.g., spirocycles for rigidity) .

- Biological Testing: Compare IC₅₀/MIC values of analogs to identify critical functional groups .

- 3D-QSAR: Build CoMFA/CoMSIA models using alignment-independent descriptors to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.